

The Discovery and Enduring Significance of Methyl Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl fucopyranoside*

Cat. No.: B077008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, holds a significant position in the landscape of glycobiology and carbohydrate chemistry. Its discovery is intrinsically linked to the pioneering work of Emil Fischer on glycoside synthesis in the late 19th century. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological significance of **methyl fucopyranoside**. Detailed experimental protocols for its synthesis via the Fischer glycosidation method are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the crucial role of **methyl fucopyranoside** as a molecular probe in studying lectin-mediated signaling pathways, with illustrative diagrams to facilitate understanding.

Discovery and Historical Context

The journey to understanding **methyl fucopyranoside** begins with the foundational work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. Between 1893 and 1895, Fischer developed a straightforward method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.^[1] This reaction, now famously known as Fischer glycosidation, became the cornerstone for the synthesis of a vast array of glycosides, including the methyl glycosides of deoxy sugars like fucose.

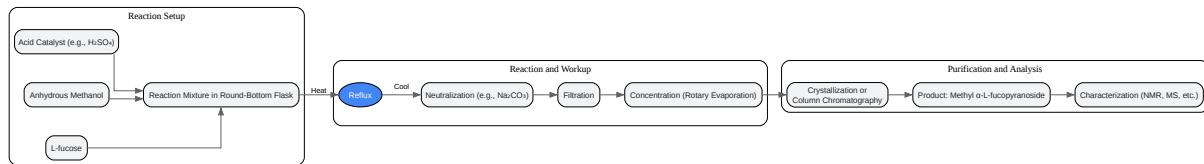
While a singular publication marking the "first" synthesis of **methyl fucopyranoside** is not readily apparent in historical records, its creation is a direct and logical application of Fischer's well-established methodology. The synthesis of 2-deoxyglycosides, a class to which **methyl fucopyranoside** belongs, has been a subject of sustained interest for decades due to the critical role of deoxy sugars in the bioactivity of many natural products.

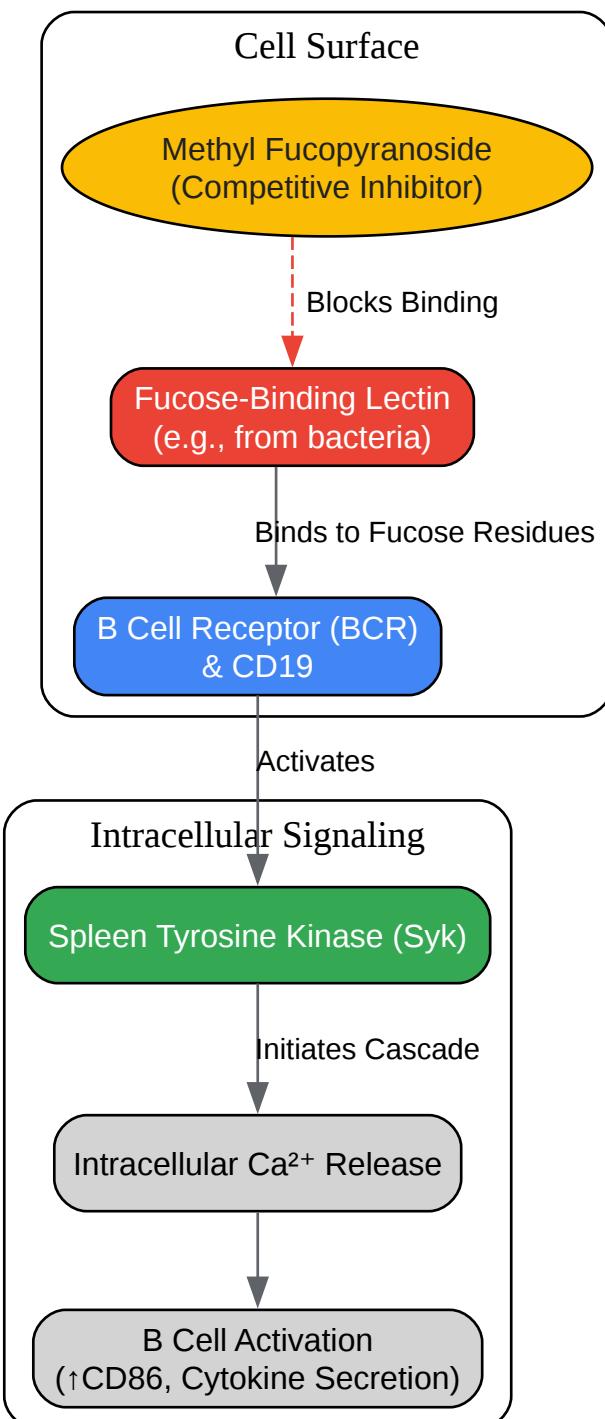
Physicochemical Properties

Methyl fucopyranoside exists as different isomers, with the alpha and beta anomers of the L-fucopyranoside being the most common. The physicochemical properties of these isomers are crucial for their application in research and development.

Property	Methyl α-L-fucopyranoside	Methyl β-L-fucopyranoside	Methyl α-D-fucopyranoside
CAS Number	14687-15-1	24332-98-7	1128-40-1
Molecular Formula	C ₇ H ₁₄ O ₅	C ₇ H ₁₄ O ₅	C ₇ H ₁₄ O ₅
Molecular Weight	178.18 g/mol	178.18 g/mol	178.18 g/mol
Appearance	White to off-white crystalline powder	White to off-white powder	-
Melting Point	153 - 160 °C	121 - 123 °C	-
Optical Rotation	-193 ± 4° (c=2 in water)	+12.5 to +14.0° (c=2 in H ₂ O)	-

Experimental Protocols: Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosidation


The following is a detailed protocol for the synthesis of methyl α-L-fucopyranoside, adapted from the classical Fischer glycosidation method and subsequent modifications.


3.1. Materials and Equipment

- L-fucose

- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlite IR-120 H⁺ resin)
- Sodium carbonate (Na₂CO₃) or other suitable base for neutralization
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel and flask)
- Thin-layer chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography (optional, for purification)

3.2. Reaction Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Methyl Fucopyranoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077008#discovery-and-history-of-methyl-fucopyranoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com